molecular formula C14H14O2 B12467100 1-(4-Ethoxynaphthalen-1-yl)ethanone

1-(4-Ethoxynaphthalen-1-yl)ethanone

Cat. No.: B12467100
M. Wt: 214.26 g/mol
InChI Key: XAXZKJQKYKSJRN-UHFFFAOYSA-N
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Description

1-(4-Ethoxynaphthalen-1-yl)ethanone is an aromatic ketone featuring a naphthalene core substituted with an ethoxy group at the 4-position and an acetyl group at the 1-position. This compound is structurally characterized by its extended π-conjugation system, which influences its electronic properties and reactivity.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C14H14O2/c1-3-16-14-9-8-11(10(2)15)12-6-4-5-7-13(12)14/h4-9H,3H2,1-2H3

InChI Key

XAXZKJQKYKSJRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethoxynaphthalene

The ethoxy group is introduced via Williamson ether synthesis using 4-naphthol and ethyl bromide under basic conditions.
Reaction:
$$ \text{4-Naphthol} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaOH}} \text{4-Ethoxynaphthalene} + \text{HBr} $$

Friedel-Crafts Acylation

4-Ethoxynaphthalene undergoes electrophilic substitution with acetyl chloride in the presence of AlCl₃. The ethoxy group directs the acetyl group to the 1-position due to its electron-donating nature.
Reaction:
$$ \text{4-Ethoxynaphthalene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(4-Ethoxynaphthalen-1-yl)ethanone} + \text{HCl} $$

Optimization:

  • Temperature: 60–80°C
  • Solvent: Dichloromethane or nitrobenzene
  • Yield: 60–75%

Nucleophilic Aromatic Substitution (NAS) on 4-Halonaphthalene

Synthesis of 4-Bromonaphthalene

Bromination of naphthalene using Br₂/FeBr₃ under controlled conditions yields 4-bromonaphthalene.

Ethoxylation via Ullmann Coupling

4-Bromonaphthalene reacts with sodium ethoxide in the presence of a Cu catalyst:
$$ \text{4-Bromonaphthalene} + \text{NaOCH}2\text{CH}3 \xrightarrow{\text{Cu, DMF}} \text{4-Ethoxynaphthalene} + \text{NaBr} $$

Acylation via Friedel-Crafts

As in Method 1, the acetyl group is introduced via AlCl₃-catalyzed acylation.

Challenges:

  • Low reactivity of 4-bromonaphthalene necessitates harsh conditions.
  • Yield: 40–55%

Photo-Friedel-Crafts Acylation of 1,4-Naphthoquinone

Acylation with Acetaldehyde

1,4-Naphthoquinone reacts with acetaldehyde under UV light in trifluorotoluene, forming 1-acetyl-4-hydroxynaphthalene:
$$ \text{1,4-Naphthoquinone} + \text{CH}_3\text{CHO} \xrightarrow{h\nu} \text{1-Acetyl-4-hydroxynaphthalene} $$

Ethoxylation of the Hydroxy Group

The hydroxyl group is replaced with ethoxy via Williamson ether synthesis:
$$ \text{1-Acetyl-4-hydroxynaphthalene} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaOH}} \text{this compound} $$

Advantages:

  • Avoids use of strong Lewis acids.
  • Yield: 50–65%

Oxidation of 4-Ethoxynaphthaldehyde

Formylation of 4-Ethoxynaphthalene

4-Ethoxynaphthalene is formylated via the Gattermann–Koch reaction:
$$ \text{4-Ethoxynaphthalene} + \text{HCN} \xrightarrow{\text{HCl, AlCl}_3} \text{4-Ethoxynaphthaldehyde} $$

Oxidation to Ketone

The aldehyde is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄):
$$ \text{4-Ethoxynaphthaldehyde} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{this compound} $$

Challenges:

  • Over-oxidation risks.
  • Yield: 55–70%

Comparative Analysis of Methods

Method Key Steps Conditions Yield Advantages Limitations
Friedel-Crafts Acylation Ethoxylation → Acylation AlCl₃, 60–80°C 60–75% High yield; established protocol Requires pure 4-ethoxynaphthalene
NAS + Acylation Bromination → Ethoxylation → Acylation Cu catalyst, DMF 40–55% Versatile for substituted naphthalenes Low yield; multi-step
Photo-Friedel-Crafts Photoacylation → Ethoxylation UV light, TFT 50–65% Mild conditions; no Lewis acids Requires UV setup
Oxidation of Aldehyde Formylation → Oxidation CrO₃/H₂SO₄ 55–70% Direct oxidation pathway Risk of over-oxidation

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Ethoxynaphthalen-1-yl)ethanone has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxynaphthalen-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

  • 1-(1-Naphthalenyl)ethanone (1-Acetonaphthone): Lacks the ethoxy group, resulting in reduced electron-donating capacity and lower lipophilicity. Its UV-Vis absorption maxima (λmax) are typically shorter than ethoxy-substituted analogs due to diminished conjugation .
  • 1-(2-Ethoxynaphthalen-1-yl)ethanone: A positional isomer with the ethoxy group at the 2-position.
  • 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone: Substitution with a chloro and hydroxy group increases polarity, reducing solubility in nonpolar solvents. The electron-withdrawing Cl group may decrease resonance stabilization compared to ethoxy derivatives .

Spectral and Physicochemical Properties

NMR Spectral Shifts

  • 1-(4-Ethoxynaphthalen-1-yl)ethanone: The ethoxy group induces downfield shifts in <sup>1</sup>H NMR (δ 1.4–1.5 ppm for CH3 and δ 4.1–4.2 ppm for OCH2). The acetyl carbonyl resonates at δ 198–200 ppm in <sup>13</sup>C NMR .
  • 1-(1-Naphthalenyl)ethanone: Simpler spectrum with acetyl carbonyl at δ 202–205 ppm due to lack of electron-donating substituents .
  • Schiff Base Derivatives : Condensation with amines shifts the carbonyl peak (δ 160–165 ppm in <sup>13</sup>C NMR) and introduces imine protons (δ 8.5–9.0 ppm) .

Solubility and LogP

  • This compound: LogP ~3.2 (predicted), soluble in DMF, DMSO, and ethanol.
  • 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone: LogP ~2.8, higher aqueous solubility due to -OH and -Cl groups .
  • 1-(4-Ethoxy-3-methoxyphenyl)ethanone: LogP ~2.5, enhanced solubility in polar aprotic solvents .

Antibacterial and Antioxidant Efficacy

  • Schiff Bases from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone: Show moderate activity against E. coli (MIC 32 µg/mL) and Salmonella Typhi (MIC 64 µg/mL) due to halogen-enhanced electrophilicity .
  • Chalcone Derivatives (e.g., 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one): Exhibit superior DPPH radical scavenging (IC50 18.5 µM) compared to ethoxy analogs, attributed to phenolic -OH groups .
  • 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one : Demonstrated antifungal docking scores (−7.5 kcal/mol), outperforming fluconazole (−5.8 kcal/mol) .

Antimalarial Potential

  • Nitro/Bromo-Substituted Indolyl-3-ethanone-α-thioethers: pIC50 values up to 8.21 against Plasmodium, surpassing chloroquine (pIC50 7.55) . Ethoxy derivatives may lack comparable electron-withdrawing groups for similar efficacy.

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